Calpinactam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

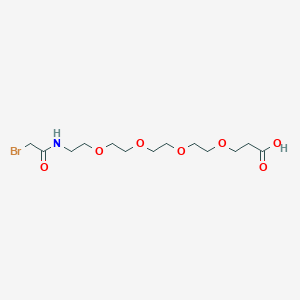

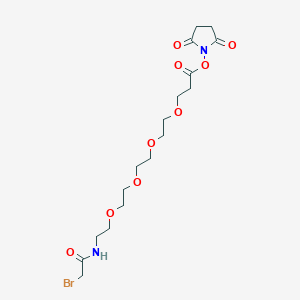

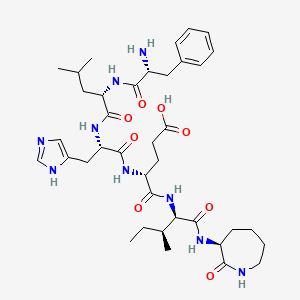

Calpinactam is a novel anti-mycobacterial agent isolated from the culture broth of the fungal strain Mortierella alpina FKI-4905 . It is a unique hexapeptide with a caprolactam ring at its C-terminal . This compound has shown selective activity against Mycobacterium species, including Mycobacterium smegmatis and Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

Calpinactam is a unique linear hexapeptide with a caprolactam ring at its C-terminal . It has been shown to be a selective antimycobacterial agent . Its primary targets are Mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .

Mode of Action

This compound interacts with its targets by inhibiting their growth . It exhibits selective activity against Mycobacterium smegmatis . The exact interaction between this compound and its targets is still under investigation . Preliminary analysis suggests that this compound might act on the cell wall biosynthetic steps in mycobacteria .

Biochemical Pathways

It is believed to interfere with the cell wall biosynthesis in mycobacteria . The cell wall of mycobacteria is crucial for their survival and pathogenicity, so disrupting its synthesis can lead to bacterial death .

Pharmacokinetics

It is known that this compound is soluble in dmso and methanol , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is the inhibition of the growth of Mycobacteria . It has been shown to inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis . This antimycobacterial activity makes this compound a potential candidate for the treatment of diseases caused by these bacteria, such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calpinactam can be synthesized using a solid/hydrophobic-tag relay synthesis (STRS) strategy . This method involves the use of a nitrogen-bound hydrophobic auxiliary, which facilitates the preparation of nitrogen-tag-supported peptide compounds . The auxiliary is easily installed on a variety of amino acids, allowing simple purification of the products by crystallization and filtration .

Industrial Production Methods: The industrial production of this compound involves fermentation of the fungal strain Mortierella alpina FKI-4905 . The compound is then isolated from the culture broth using solvent extraction, octadecyl silane column chromatography, and preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Calpinactam undergoes various chemical reactions, including peptide bond formation and cyclization . The compound’s unique structure allows it to participate in specific reactions that are crucial for its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include hydrophobic-tag carbonate reagents and various amino acids . The reactions are typically carried out under conditions that facilitate peptide bond formation and cyclization .

Major Products Formed: The major product formed from the synthesis of this compound is the hexapeptide with a caprolactam ring at its C-terminal . This structure is essential for its anti-mycobacterial activity .

Scientific Research Applications

Calpinactam has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying peptide synthesis and cyclization reactions . In biology and medicine, this compound is being investigated for its potential as a new anti-mycobacterial agent, especially against drug-resistant strains of Mycobacterium tuberculosis . In the industry, this compound’s unique structure and properties make it a valuable compound for developing new antibiotics and other therapeutic agents .

Comparison with Similar Compounds

Calpinactam is unique compared to other similar compounds due to its specific structure and selective activity against Mycobacterium species . Similar compounds include other anti-mycobacterial peptides and lasso polypeptides, such as lariatin . this compound’s unique hexapeptide structure with a caprolactam ring sets it apart from these compounds .

Properties

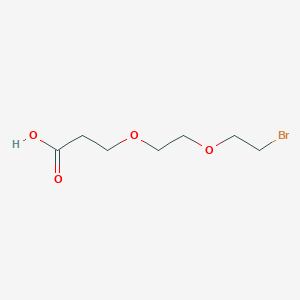

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDRWULXOJRYOR-XHGFRBTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Calpinactam and where is it found?

A1: this compound is a newly discovered antimycobacterial agent isolated from the culture broth of the fungus Mortierella alpina FKI-4905. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a hexapeptide with a caprolactam ring at its C-terminal. [] While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated through spectroscopic analyses, including NMR experiments. []

Q3: How effective is this compound against Mycobacteria?

A3: this compound demonstrates selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) against Mycobacterium smegmatis is 0.78 µg/mL, while against Mycobacterium tuberculosis, it is 12.5 µg/mL. [] This indicates a promising activity profile against these clinically relevant pathogens.

Q4: Have there been any studies exploring modifications to the this compound structure?

A4: Yes, research has focused on synthesizing this compound derivatives and evaluating their antimycobacterial activity. [] This structure-activity relationship (SAR) exploration is crucial for understanding the key structural features responsible for its activity and potentially improving its potency and selectivity.

Q5: What novel synthetic strategies have been developed for this compound?

A5: Researchers have developed a novel solid/hydrophobic-tag relay synthesis (STRS) strategy employing a nitrogen-bound hydrophobic auxiliary for the total synthesis of this compound. [] This approach facilitates the C-terminal modification of peptides, a challenge in traditional solid-phase and liquid-phase peptide synthesis. The auxiliary, a hydrophobic-tag carbonate reagent, allows for the easy installation and purification of nitrogen-tag-supported peptide compounds, ultimately leading to a more efficient synthesis of this compound. []

Q6: Are there any genetic tools available for studying this compound biosynthesis?

A6: While not directly mentioned in the provided abstracts, the development of genetic tools to express long fungal biosynthetic genes [] could be relevant for future studies on this compound. These tools could be utilized to manipulate the biosynthetic pathway of this compound in Mortierella alpina potentially leading to the discovery of novel analogs or improving its production yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.